An In-Depth Technical Guide to 1-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5)
An In-Depth Technical Guide to 1-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5)
This guide provides a comprehensive technical overview of 1-Boc-pyrrolidine-3-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and diverse applications, with a focus on the underlying scientific principles and practical methodologies.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[1] The introduction of a carboxylic acid functional group at the 3-position, combined with the readily tunable protecting group on the nitrogen, makes 1-Boc-pyrrolidine-3-carboxylic acid an exceptionally versatile synthon in medicinal chemistry and organic synthesis.[4][5][6]
The tert-butoxycarbonyl (Boc) protecting group is instrumental in its utility. It offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions, a cornerstone of modern peptide synthesis and multi-step organic synthesis.[7][8][] This guide will explore both the racemic form and the individual enantiomers, (R)- and (S)-1-Boc-pyrrolidine-3-carboxylic acid, as the stereochemistry at the C3 position is often critical for biological activity.[4]
Physicochemical and Spectroscopic Properties
1-Boc-pyrrolidine-3-carboxylic acid is typically a white to off-white crystalline powder.[10][11] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 59378-75-5 (racemic) | [12][13][14] |
| 72925-16-7 ((R)-enantiomer) | [10][15] | |
| 140148-70-5 ((S)-enantiomer) | [16] | |
| Molecular Formula | C₁₀H₁₇NO₄ | [7][14][17] |
| Molecular Weight | 215.25 g/mol | [7][10][14] |
| Melting Point | 133-138 °C | [11][14] |
| Boiling Point | 337.2±35.0 °C (Predicted) | [11] |
| Density | 1.201±0.06 g/cm³ (Predicted) | [11] |
| pKa | 4.47±0.20 (Predicted) | [11] |
| Storage Temperature | 2-8°C | [10][11][14] |
| Solubility | Soluble in Chloroform | [11] |
Spectroscopic Data
The structural features of 1-Boc-pyrrolidine-3-carboxylic acid give rise to characteristic spectroscopic signatures:
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the carboxylic acid, typically observed between 1710 and 1760 cm⁻¹.[18] Another broad absorption is expected in the range of 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[18] The carbonyl of the Boc group will also show a characteristic absorption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton of the carboxylic acid (COOH) typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm.[18] The protons on the pyrrolidine ring will appear in the aliphatic region, and the nine equivalent protons of the tert-butyl group of the Boc protector will give a characteristic sharp singlet at approximately 1.4 ppm.
-
¹³C NMR : The carbon atom of the carboxylic acid carbonyl group is expected to resonate in the range of 165-185 ppm.[18][19] The carbonyl carbon of the Boc group will also have a characteristic chemical shift.
-
Synthesis and Chiral Separation
The synthesis of 1-Boc-pyrrolidine-3-carboxylic acid can be approached through various routes, often starting from commercially available precursors.
General Synthetic Approach: Hydrolysis of the Corresponding Ester
A common and straightforward method for the preparation of 1-Boc-pyrrolidine-3-carboxylic acid involves the hydrolysis of its corresponding methyl or ethyl ester.[12] This method is efficient for accessing the racemic mixture.
Caption: General workflow for the synthesis of 1-Boc-pyrrolidine-3-carboxylic acid via ester hydrolysis.
Detailed Protocol: Saponification of Methyl 1-Boc-pyrrolidine-3-carboxylate
-
Dissolution : Dissolve sodium hydroxide (2.0 eq) in water.
-
Reaction Initiation : To a solution of methyl 1-Boc-pyrrolidine-3-carboxylate (1.0 eq) in methanol, add the aqueous sodium hydroxide solution.[12]
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup :
-
Remove the methanol under reduced pressure.[12]
-
Adjust the pH of the remaining aqueous solution to approximately 4 with a suitable acid, such as 2 M glacial acetic acid or dilute hydrochloric acid.[12]
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : The crude product can be purified by recrystallization or flash column chromatography if necessary.
Asymmetric Synthesis
For applications where enantiopurity is critical, stereoselective synthetic methods are employed. These can include:
-
Synthesis from Chiral Starting Materials : Utilizing enantiomerically pure precursors such as derivatives of glutamic acid or malic acid.
-
Asymmetric Catalysis : Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the carboxylic acid group.[5][20] For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[5][20]
Chiral Separation of Enantiomers
When a racemic mixture is synthesized, chiral separation is necessary to obtain the individual enantiomers. Several techniques can be employed:
-
Diastereomeric Salt Crystallization : This classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts.[21] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with an acid.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful analytical and preparative technique that uses a chiral stationary phase to separate the enantiomers.[21] Polysaccharide-based columns are often effective for this separation.[21]
-
Enzymatic Kinetic Resolution : Lipases can be used to selectively hydrolyze one enantiomer of the corresponding ester, leaving the other enantiomer unreacted.[21]
Applications in Research and Development
1-Boc-pyrrolidine-3-carboxylic acid is a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][22] 1-Boc-pyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[7]
-
Enzyme Inhibitors : Derivatives of pyrrolidine-3-carboxylic acid have been investigated as inhibitors for various enzymes. For example, they have been used to develop antitubercular agents by targeting enoyl-acyl carrier protein reductase (InhA) and as antidiabetic agents by inhibiting α-amylase and α-glucosidase.[4]
-
Receptor Antagonists : Pyrrolidine-3-carboxylic acid derivatives have been discovered to be potent and selective endothelin-A (ETA) receptor antagonists, which have potential applications in treating cardiovascular diseases.[23]
-
Analgesics : The pyrrolidine ring has been incorporated into molecules with analgesic properties.[24]
Caption: Workflow illustrating the utility of 1-Boc-pyrrolidine-3-carboxylic acid in drug discovery.
Peptide Synthesis
The bifunctional nature of 1-Boc-pyrrolidine-3-carboxylic acid, possessing a protected amine and a free carboxylic acid, makes it an ideal building block for peptide synthesis.[7] It can be incorporated into peptide chains to introduce conformational constraints or to act as a scaffold for peptidomimetics. The Boc group allows for selective deprotection and subsequent coupling reactions with other amino acids.[8]
Experimental Protocol: Amide Bond Formation
-
Activation : To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) at 0 °C, add a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq). A base, for instance, DIPEA (2.0 eq), is also added.[4]
-
Coupling : Stir the mixture for 15-30 minutes to allow for the formation of the activated ester. Then, add the desired amine (1.1 eq).
-
Reaction : Allow the reaction to warm to room temperature and stir overnight.
-
Workup : Perform an aqueous workup by washing the reaction mixture sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[4]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting amide by flash column chromatography.[4]
Safety and Handling
1-Boc-pyrrolidine-3-carboxylic acid is a chemical that should be handled in a laboratory setting with appropriate safety precautions.
-
Hazards : It can cause serious eye damage or irritation and may cause skin and respiratory irritation.[17][25][26] It is also considered very toxic to aquatic life.[25]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][17] Work in a well-ventilated area or a fume hood.[7]
-
First Aid :
-
Eyes : In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][25]
-
Skin : Wash off immediately with plenty of soap and water.[17]
-
Inhalation : Move the person to fresh air.[17]
-
Ingestion : Clean mouth with water and drink plenty of water afterward.[17]
-
-
Storage : Store in a cool, dry, and well-ventilated place, typically at 2-8°C, with the container tightly sealed.[10][14][25]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[13][17][25]
Conclusion
1-Boc-pyrrolidine-3-carboxylic acid is a cornerstone building block in modern organic and medicinal chemistry. Its unique combination of a protected amine, a reactive carboxylic acid, and a stereochemically rich pyrrolidine core provides a versatile platform for the synthesis of complex molecules with significant biological activities. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials.
References
-
Alfa Aesar. (n.d.). Safety Data Sheet: 1-Boc-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Chemdad. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Savelyev, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248392. Retrieved from [Link]
-
Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3257-3272. Retrieved from [Link]
-
Cavalla, J. F., et al. (1962). Analgetics Based on the Pyrrolidine Ring. Journal of Medicinal Chemistry, 5(4), 844-851. Retrieved from [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6145-6149. Retrieved from [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Retrieved from [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]
-
Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Juhl, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14113-14125. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 114, 23-30. Retrieved from [Link]
- Toniolo, C., & Benedetti, E. (Eds.). (2001). Peptides 2000: Proceedings of the Twenty-Sixth European Peptide Symposium. Springer Science & Business Media.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
de la Torre, A., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9474-9481. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 7. Buy 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [smolecule.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 11. 1-Boc-pyrrolidine-3-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]
- 13. canbipharm.com [canbipharm.com]
- 14. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]
- 15. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. enamine.net [enamine.net]
- 23. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. combi-blocks.com [combi-blocks.com]
- 26. 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 2760529 - PubChem [pubchem.ncbi.nlm.nih.gov]
